3-O-Methylmannose

Übersicht

Beschreibung

3-O-Methylmannose is a type of polysaccharide that contains 3-O-methyl-D-mannose and mannose . It is found in Mycobacterium smegmatis, a type of bacteria . This polysaccharide plays a role in the regulation of fatty acid synthesis in the bacterium .

Synthesis Analysis

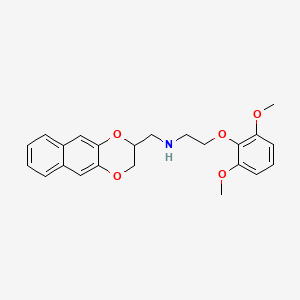

Synthetic 3-O-methylmannose-containing polysaccharides (sMMPs) were designed and synthesized in a convergent manner . The key glycosidation steps achieved high alpha-selectivity (>50:1 >20:1) and yields (79 74%) . This was due to the selective anomerization of beta- to alpha-anomer under the glycosidation conditions .

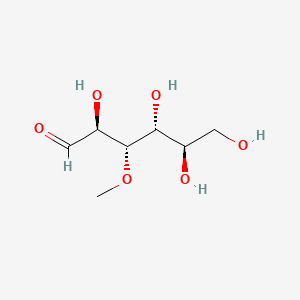

Molecular Structure Analysis

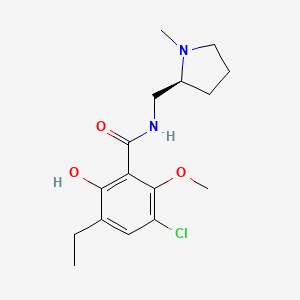

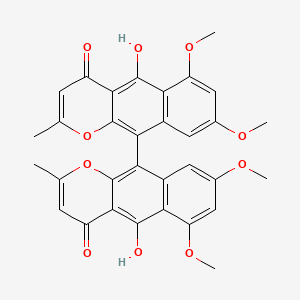

The molecular structure of 3-O-Methylmannose is complex. It is part of a larger structure known as 3,3’-di-O-methyl-4α-mannobiose, which is a probable early precursor of MMP .

Chemical Reactions Analysis

The synthesis of sMMPs involves a series of chemical reactions, including glycosidation and anomerization . The glycosidation is well suited for a highly convergent oligosaccharide synthesis .

Wissenschaftliche Forschungsanwendungen

Characterization and Identification in Organisms

- 3-O-Methylmannose has been identified and characterized in various organisms. It was isolated from Coccidioides immitis and characterized using gas chromatographic comparison with synthetic 3-O-Methylmannose (Porter, Scheer, & Wheat, 1971). Additionally, its presence was noted in the cell wall polysaccharide of Leptospira and in some photosynthetic bacteria and mycobacteria (Yanagihara et al., 1983).

Role in Sugar Transport and Metabolic Stability

- The role of 3-O-Methylmannose in sugar transport was studied in isolated fat cells, where it was used to examine insulin action on sugar transport (Vinten, Gliemann, & Osterlind, 1976). Its metabolic stability in brain and other tissues was also investigated, particularly in the context of blood-brain barrier transport and hexose distribution spaces (Jay et al., 1990).

Synthesis and Structural Analysis

- Efforts have been made in the synthetic replication of 3-O-Methylmannose-containing polysaccharides to mimic their chemical and biological properties. The synthesis process achieved high alpha-selectivity and yields, providing insights into oligosaccharide synthesis (Hsu, Lee, & Kishi, 2007). Moreover, the isolation and characterization of a polysaccharide containing 3-O-Methyl-D-Mannose from Mycobacterium phlei provided detailed information about its molecular weight and structural properties (Gray & Ballou, 1971).

Inclusion in Glycoproteins and Polysaccharides

- 3-O-Methylmannose has been identified as a constituent of glycoproteins in certain gastropod haemocyanins, illustrating its broader biological significance (Hall et al., 1977). The presence of this sugar in polysaccharides from various mycobacterial species has been revisited, highlighting its role in cytoplasmic localization and potential regulatory functions in fatty acid metabolism (Jackson & Brennan, 2009).

Impact on Cellular Processes

- Studies have explored the influence of 3-O-Methylmannose and its derivatives on cellular processes such as autophagy and glucose transport in transformed chick-embryo fibroblasts, offering insights into its role in cellular metabolism and disease states (Wu et al., 2010), (Venuta & Rubin, 1973).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183480 | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Methylmannose | |

CAS RN |

2922-60-3 | |

| Record name | 3-O-Methylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

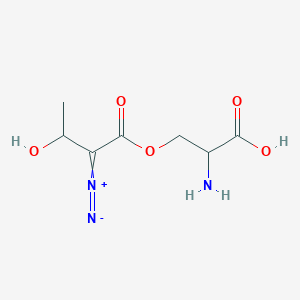

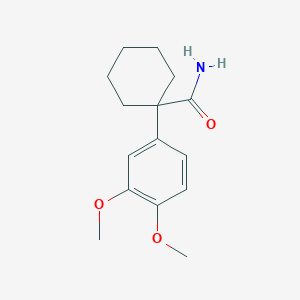

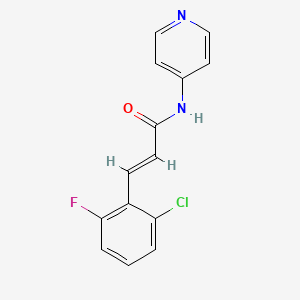

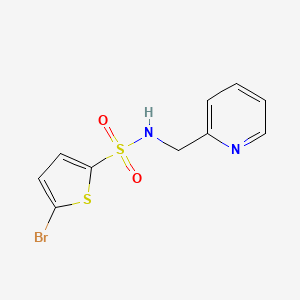

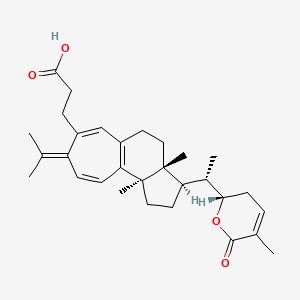

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1204957.png)

![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)

![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)